molecular formula C7H2ClFN2O2 B1429232 4-Chloro-2-fluoro-5-nitrobenzonitrile CAS No. 1242269-80-2

4-Chloro-2-fluoro-5-nitrobenzonitrile

Cat. No. B1429232
Key on ui cas rn: 1242269-80-2
M. Wt: 200.55 g/mol
InChI Key: ZDHOTDZFFZOKPK-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of 4-chloro-2-fluorobenzonitrile (4.62 g; 29.7 mmol) in conc. H2SO4 (42 mL) was treated dropwise with conc. HNO3 (3.9 mL) at 1-2° C. After stirring at 1-2° C. for 2 h the mixture was poured into ice and filtered.
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
3.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1.[N+:11]([O-])([OH:13])=[O:12]>OS(O)(=O)=O>[Cl:1][C:2]1[C:9]([N+:11]([O-:13])=[O:12])=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1

Inputs

Step One
Name
Quantity
4.62 g
Type
reactant
Smiles
ClC1=CC(=C(C#N)C=C1)F
Name
Quantity
42 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
3.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
After stirring at 1-2° C. for 2 h the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured into ice
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(=C(C#N)C=C1[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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